lithium(1+)ion2,5-dichloro-4-(difluoromethoxy)benzene-1-sulfinate
Description
Lithium(1+)ion2,5-dichloro-4-(difluoromethoxy)benzene-1-sulfinate is a lithium sulfinate salt characterized by a benzene ring substituted with chlorine atoms at positions 2 and 5, a difluoromethoxy group at position 4, and a sulfinate group at position 1. This compound belongs to the broader class of aromatic sulfinates, which are pivotal in organic synthesis, particularly as intermediates in cross-coupling reactions or as ligands in coordination chemistry.
Properties
IUPAC Name |
lithium;2,5-dichloro-4-(difluoromethoxy)benzenesulfinate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F2O3S.Li/c8-3-2-6(15(12)13)4(9)1-5(3)14-7(10)11;/h1-2,7H,(H,12,13);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSGHZRWQRMPRU-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=C(C(=CC(=C1Cl)S(=O)[O-])Cl)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F2LiO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of lithium(1+)ion2,5-dichloro-4-(difluoromethoxy)benzene-1-sulfinate typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dichloro-4-(difluoromethoxy)benzenesulfinic acid.
Purification: The resulting product is purified through recrystallization or other suitable methods to obtain the desired compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and high yield.
Chemical Reactions Analysis
Lithium(1+)ion2,5-dichloro-4-(difluoromethoxy)benzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonates.
Reduction: Reduction reactions can convert the sulfonate group back to the sulfinic acid or other derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions.
Scientific Research Applications
Lithium(1+)ion2,5-dichloro-4-(difluoromethoxy)benzene-1-sulfinate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and other derivatives.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of lithium(1+)ion2,5-dichloro-4-(difluoromethoxy)benzene-1-sulfinate involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonate group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The chlorinated and fluorinated aromatic rings enhance its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
CHF6001 (Phosphodiesterase-4 Inhibitor)
CHF6001 (a PDE4 inhibitor) shares structural motifs with the target compound, including dichloro and difluoromethoxy substituents on an aromatic ring. However, CHF6001 incorporates a pyridine oxide core and additional functional groups (e.g., cyclopropylmethoxy, methylsulfonamido), which enhance its potency in suppressing cytokine release and immune cell activation . Key distinctions:
- Reactivity : CHF6001’s extended π-system and polar groups (e.g., sulfonamide) improve binding to PDE4 enzymes, whereas the lithium sulfinate’s ionic nature may favor solubility in polar solvents.
| Property | Lithium Sulfinate | CHF6001 |
|---|---|---|
| Core Structure | Benzene sulfinate | Pyridine oxide |
| Key Substituents | Cl, OCF₂H | Cl, OCF₂H, sulfonamide |
| Biological Target | Not reported | PDE4 enzyme (IC₅₀ ~1–3 nM) |
| Solubility | High (ionic nature) | Moderate (lipophilic moieties) |
Lithium 2,5-Difluoropyridine-4-Sulfinate
This compound (InChIKey: YHSCJVNVDPKGAO-UHFFFAOYSA-M) replaces the benzene ring with a pyridine system. The nitrogen atom in pyridine alters electronic properties, increasing electron deficiency compared to the benzene derivative. Key differences:
- Applications : Pyridine sulfinates are often used in metal-catalyzed reactions, whereas benzene sulfinates may serve as precursors for sulfonic acids .
Spirobenzofuran Cyclohexan Dione Derivatives
–4 describes dichloro-difluoromethoxy spirobenzofuran derivatives synthesized using lithium chloride. While these compounds share chloro and difluoromethoxy groups, their fused bicyclic frameworks confer distinct properties:
- Metabolic Stability : The spirocyclic structure reduces metabolic oxidation compared to planar aromatic systems.
- Synthetic Utility : These derivatives are intermediates in drug synthesis (e.g., antiviral agents), whereas the lithium sulfinate’s role is less defined but likely tied to sulfinate-transfer reactions .
Biological Activity
Lithium(1+) ion 2,5-dichloro-4-(difluoromethoxy)benzene-1-sulfinate (CAS Number: 2460751-14-6) is a chemical compound that has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- IUPAC Name : Lithium 2,5-dichloro-4-(difluoromethoxy)benzenesulfinate
- Molecular Formula : C₇H₄Cl₂F₂O₃S
- Molecular Weight : 253.06 g/mol
- Physical Form : Powder
- Purity : ≥95%
- Storage Conditions : -10°C
Structural Representation
The structural formula can be represented as:
Research indicates that lithium compounds generally exert their biological effects through several mechanisms:
- Neuroprotective Effects : Lithium ions are known to stabilize mood and possess neuroprotective properties, which may be attributed to their ability to inhibit glycogen synthase kinase 3 (GSK-3) and modulate neurotransmitter levels.
- Antioxidant Properties : The sulfinate group in this compound may contribute to antioxidant activity, reducing oxidative stress in cells.
- Modulation of Signaling Pathways : Lithium has been shown to influence various signaling pathways involved in cell survival and apoptosis, particularly in neuronal cells.
Therapeutic Applications
Lithium(1+) ion 2,5-dichloro-4-(difluoromethoxy)benzene-1-sulfinate has potential applications in:
- Psychiatric Disorders : Its lithium component suggests possible use in treating bipolar disorder and depression.
- Neurodegenerative Diseases : Given its neuroprotective properties, it may have applications in conditions like Alzheimer's disease by inhibiting amyloid-beta formation.
Case Study 1: Neuroprotective Effects in Animal Models
A study conducted on animal models demonstrated that lithium sulfinate derivatives could significantly reduce neuronal cell death induced by oxidative stress. The administration of this compound resulted in a marked decrease in markers of apoptosis and inflammation .
Case Study 2: Inhibition of Amyloid-Beta Formation
In vitro studies have shown that lithium derivatives can inhibit the activity of β-secretase, an enzyme involved in amyloid-beta production. This inhibition suggests a potential role for lithium(1+) ion 2,5-dichloro-4-(difluoromethoxy)benzene-1-sulfinate in the treatment or prevention of Alzheimer's disease .
Comparative Analysis of Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
